BenchChemオンラインストアへようこそ!

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol

Chemical Identity Structural Differentiation SAR Studies

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol (CAS 682799-65-1) is a synthetic small molecule featuring a piperidin-4-ol core substituted with a 4-bromophenyl group at the 4-position and a 4-phenylpyrimidin-2-yl moiety at the piperidine nitrogen. Its molecular formula is C₂₁H₂₀BrN₃O with a molecular weight of 410.3 g/mol.

Molecular Formula C21H20BrN3O
Molecular Weight 410.315
CAS No. 682799-65-1
Cat. No. B2418112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol
CAS682799-65-1
Molecular FormulaC21H20BrN3O
Molecular Weight410.315
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Br)O)C3=NC=CC(=N3)C4=CC=CC=C4
InChIInChI=1S/C21H20BrN3O/c22-18-8-6-17(7-9-18)21(26)11-14-25(15-12-21)20-23-13-10-19(24-20)16-4-2-1-3-5-16/h1-10,13,26H,11-12,14-15H2
InChIKeySBVSEFFLQXUPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol (CAS 682799-65-1): Structural Profile and Research-Grade Procurement Considerations


4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol (CAS 682799-65-1) is a synthetic small molecule featuring a piperidin-4-ol core substituted with a 4-bromophenyl group at the 4-position and a 4-phenylpyrimidin-2-yl moiety at the piperidine nitrogen [1]. Its molecular formula is C₂₁H₂₀BrN₃O with a molecular weight of 410.3 g/mol . Although publicly available pharmacological characterization for this specific compound is extremely limited, its structural scaffold – combining a 4-(4-bromophenyl)piperidin-4-ol motif with a 4-phenylpyrimidine appendage – places it within chemical space explored for kinase and bromodomain inhibition [2]. The compound is commercially listed as a research-grade chemical (minimum 95% purity) for laboratory use only, with documented availability through specialty chemical suppliers .

Why Generic Substitution of 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol (CAS 682799-65-1) Carries Risk for Research Reproducibility


Piperidine-based phenylpyrimidine derivatives are not interchangeable building blocks. Even within the same molecular formula (C₂₁H₂₀BrN₃O), positional isomerism or substituent variation can dramatically alter target engagement and selectivity [1]. The specific arrangement in this compound – a tertiary alcohol at the piperidine 4-position with a 4-bromophenyl group, combined with a 4-phenylpyrimidin-2-yl N-substituent – creates a unique hydrogen-bonding and steric profile that cannot be replicated by simply substituting a 4-(4-bromophenyl)piperidine or a 4-(4-bromophenyl)-4-piperidinol analog . In BRD4 bromodomain chemical probe development, closely related 1,4,5-trisubstituted imidazole scaffolds have shown that minor structural modifications can shift selectivity by over 500-fold between BET family bromodomains [2]. Therefore, using a near-analog without rigorous head-to-head validation risks introducing uncharacterized off-target effects and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol (CAS 682799-65-1) vs. Closest Analogs


Structural Uniqueness: This Compound Is the Only C₂₁H₂₀BrN₃O Isomer Bearing the 4-(4-Bromophenyl)-4-hydroxypiperidine Core with a 4-Phenylpyrimidin-2-yl N-Substituent

Among the C₂₁H₂₀BrN₃O isomer space, 4-(4-bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol is structurally unique. The closest commercially available analog, 4-(4-bromophenyl)-4-piperidinol (CAS 80980-89-8, MW 240.14 g/mol), lacks the 4-phenylpyrimidin-2-yl N-substituent entirely and has been reported to exhibit analgesic and antioxidant activity in mouse models . In contrast, no such activity has been reported for the target compound, and its additional N-substitution introduces a hydrogen-bond-accepting pyrimidine ring that fundamentally alters its pharmacophore . The ZINC15 database entry for this specific isomer (ZINC919995250) records no known bioactivity, confirming that its pharmacological profile is not deducible from related analogs [1].

Chemical Identity Structural Differentiation SAR Studies

Purity Specification: Minimum 95% Purity Confirmed by Vendor Datasheet, Enabling Direct Use in Dose-Response Assays Without Further Purification

The vendor technical datasheet specifies a minimum purity of 95% for 4-(4-bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol . This is consistent with research-grade compound standards typically required for in vitro biochemical and cell-based assays. In contrast, no purity specification for this compound is listed on PubChem or ZINC, and alternative sourcing routes (e.g., custom synthesis) carry batch-to-batch variability risks without a defined purity floor [1].

Chemical Purity Procurement Quality Assay Reproducibility

Scaffold Relevance to BRD4 Bromodomain Inhibition: A Structurally Related 4-(4-Bromophenyl)imidazole Analog Achieves 15 nM Affinity for BRD4 D1 with 500-Fold Selectivity, Informing Target-Compound Design Rationale

A published crystal structure (PDB 7RXR) of BRD4 D1 in complex with 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine demonstrates that the 4-(4-bromophenyl)piperidine motif engages the acetyl-lysine binding pocket [1]. The lead compound in that study achieved Kd = 15–18 nM for BRD4 D1 with >500-fold selectivity over BRD2 D1 and BRD4 D2 by isothermal titration calorimetry (ITC) [1]. While the target compound (CAS 682799-65-1) differs by having a 4-hydroxyl group on the piperidine and a 4-phenylpyrimidin-2-yl substituent without the imidazole linker, the conserved 4-(4-bromophenyl) element and pyrimidine N-substitution suggest potential for similar bromodomain engagement, though no direct affinity data exist for the target compound itself .

Bromodomain Inhibition BRD4 D1 Selectivity Epigenetic Chemical Probes

Recommended Application Scenarios for 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol (CAS 682799-65-1) Based on Available Evidence


BRD4 Bromodomain Chemical Tool Development: Scaffold-Hopping from Imidazole to Piperidin-4-ol Linkers

Building on the demonstrated BRD4 D1 engagement of 4-(4-bromophenyl)piperidine-imidazole conjugates (Kd 15–18 nM) [1], this compound provides a scaffold-hopping opportunity where the imidazole spacer is replaced by a direct piperidine N-linkage to a 4-phenylpyrimidine. Researchers can systematically compare binding modes and selectivity profiles against the published PDB 7RXR co-crystal structure to evaluate whether the hydroxyl group introduces favorable hydrogen-bond interactions with the BRD4 D1 binding pocket.

Structure-Activity Relationship (SAR) Studies Focused on Piperidine 4-Position Substitution Effects

The presence of both a 4-bromophenyl group and a 4-hydroxyl group on the piperidine ring makes this compound a valuable comparator for SAR studies investigating how 4-substitution influences target binding and physicochemical properties. Unlike the simpler 4-(4-bromophenyl)-4-piperidinol , the N-(4-phenylpyrimidin-2-yl) extension adds a second aromatic system that can participate in π-π stacking or hydrophobic interactions, enabling systematic evaluation of additive versus cooperative binding contributions.

Analytical Reference Standard for Isomer-Specific Chromatographic Method Development

Given that C₂₁H₂₀BrN₃O encompasses multiple structural isomers with potentially different biological activities, this compound can serve as an isomer-specific reference standard for developing HPLC or LC-MS methods to verify chemical identity and purity of synthesized batches [2]. The vendor-specified minimum 95% purity provides a baseline quality threshold for method calibration.

Negative Control Compound for BRD4-Independent Assays When Confirming On-Target Effects of Imidazole-Based BRD4 Inhibitors

If subsequent testing reveals that this piperidin-4-ol derivative has substantially weaker or absent BRD4 binding compared to the imidazole-linked analogs reported by Cui et al. (2022) [1], it could serve as a structurally matched negative control to distinguish BRD4-dependent from BRD4-independent cellular effects in phenotypic screening cascades.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-1-(4-phenylpyrimidin-2-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.